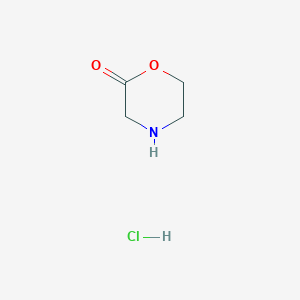
2-Morpholinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinone hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO2 and its molecular weight is 137.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1. Therapeutic Uses:
2-Morpholinone hydrochloride has been identified as a potential therapeutic agent in several medical conditions due to its ability to interact with specific biological targets. Research indicates its effectiveness in the following areas:
- Cardiac Arrhythmia Treatment: Compounds derived from morpholinones, including this compound, have shown promise as selective antagonists for human α1a receptors, which are implicated in cardiac arrhythmias. Administering these compounds can help manage heart rhythm disorders effectively .
- Cholesterol Synthesis Inhibition: The compound has been utilized in formulations aimed at lowering cholesterol levels by inhibiting cholesterol synthesis pathways, thereby offering a therapeutic option for hyperlipidemia .
- Management of High Intraocular Pressure: Morpholinone derivatives have been explored for their ability to reduce intraocular pressure, making them candidates for treating glaucoma and other ocular conditions .
- Pain Management: Research suggests that these compounds can alleviate sympathetically mediated pain, providing an avenue for pain management therapies .
2. Anticoagulant Properties:
Recent studies have highlighted the potential of morpholinone derivatives as inhibitors of factor IXa, which plays a critical role in the coagulation cascade. These compounds may be beneficial in treating thromboembolic disorders and managing conditions associated with hypercoagulability .
Synthetic Methodologies
1. Synthesis of Morpholines:
The synthesis of this compound can be achieved through various methodologies, including:
- Selective Monoalkylation: A notable approach involves the selective monoalkylation of amines using ethylene sulfate, leading to high-yield production of morpholines and their derivatives. This method employs inexpensive reagents and offers a straightforward pathway to synthesize morpholine compounds relevant to pharmaceutical applications .
- Reaction with Dicyanofumarates: Another innovative synthesis route involves the reaction of β-amino alcohols with dialkyl dicyanofumarates to produce morpholin-2-one derivatives. This method provides a novel approach to generating morpholine structures that can be further modified for specific applications .
Case Studies
1. Pharmacological Studies:
A comprehensive review on the pharmacological activity of morpholine derivatives illustrates their importance in drug design. The morpholine ring is integral to various enzyme inhibitors and has been linked to increased potency in therapeutic agents across multiple targets .
2. Development of Smart Polymers:
Morpholines are also being integrated into smart polymer systems for biomedical applications. These polymers exhibit unique properties such as self-healing and responsiveness to stimuli, making them suitable for use in drug delivery systems and medical implants .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Cardiac Arrhythmia | Selective antagonists for α1a receptors |
| Cholesterol Synthesis Inhibition | Compounds that inhibit cholesterol synthesis |
| High Intraocular Pressure | Agents that reduce intraocular pressure |
| Pain Management | Alleviation of sympathetically mediated pain |
| Anticoagulant Properties | Inhibitors of factor IXa for thromboembolic disorders |
| Synthetic Methodologies | Methods include selective monoalkylation and reactions with dicyanofumarates |
| Smart Polymers | Integration into polymers for drug delivery and biomedical devices |
特性
分子式 |
C4H8ClNO2 |
|---|---|
分子量 |
137.56 g/mol |
IUPAC名 |
morpholin-2-one;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4-3-5-1-2-7-4;/h5H,1-3H2;1H |
InChIキー |
NFDAKOOFLCNLJC-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















